

# Carbaryl: An In-depth Technical Guide on Reproductive and Developmental Toxicity

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Carbaryl, a broad-spectrum carbamate insecticide, has been in extensive use for decades in agricultural and residential settings. Its primary mechanism of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in insects.[1][2] However, a growing body of scientific evidence has raised concerns about its potential reproductive and developmental toxicity in non-target species, including mammals. This technical guide provides a comprehensive overview of the existing research on the reproductive and developmental effects of Carbaryl, with a focus on quantitative data, experimental methodologies, and the underlying toxicological pathways. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

# **Reproductive Toxicity**

**Carbaryl** has been shown to exert a range of adverse effects on the male and female reproductive systems. These effects are multifaceted, involving direct impacts on gonadal tissues, disruption of the hormonal milieu, and alterations in sperm parameters.

#### **Effects on Male Reproductive System**



#### Foundational & Exploratory

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Numerous studies have documented the detrimental effects of **Carbaryl** on male reproductive health, both in animal models and in human occupational exposure studies.

The following table summarizes the key quantitative findings from various studies on the male reproductive toxicity of **Carbaryl**.



Species	Dose/Exposur e	Duration	Key Findings	Reference
Rat (Wistar)	10 and 30 mg/kg (intraperitoneal injection)	35 days	Testis Weight: Significantly reduced (p=0.042). Seminiferous Tubule Diameter: Significantly reduced (p<0.001). Spermatogenic Cells (germ cells, spermatocytes, spermatids) and Leydig Cells: Significantly decreased (p<0.001). Testosterone: Significantly decreased (p<0.001). LH and FSH: Significantly increased (p<0.05).	[3][4]
Rat (Albino)	100 and 200 mg/kg/day (oral)	60 days	Sperm Count: Decreased from 100x10 <sup>6</sup> /ml (control) to 50x10 <sup>6</sup> /ml (100 mg/kg) and 30x10 <sup>6</sup> /ml (200 mg/kg). Sperm Motility:	[5]



			Decreased from 81.0% (control) to 38.1% (100 mg/kg) and 11.3% (200 mg/kg).	
Rat (Sprague- Dawley)	50, 100, 150 mg/kg/day (oral)	30 days	Testis and Epididymis Weight: Significantly decreased. Epididymal Sperm Count, Viability, and Motility: Significantly reduced. Serum LH, FSH, and Testosterone: Significantly decreased.	[6][7]
Human (Occupational Exposure)	Chronic exposure in a production plant	-	Sperm Morphology: Significantly higher proportion of sperm with abnormal head shapes in exposed workers compared to controls (p < 0.005).	[8]
Human (Occupational Exposure)	Chronic exposure in a pesticide factory	-	Semen Volume: Significantly lower in the exposed group	[9]



(2.39 ± 1.44 ml)
compared to the
external control
group. Sperm
Motility:
Significantly
lower in the
exposed group.
Sperm Motion
Parameters (LIN,
STR, VSL, BCF):
Lower than in
control groups (P
< 0.05).

- Study in Wistar Rats (Fattahi et al., 2012):
  - Animals: 60 adult male Wistar rats were divided into four groups: control, sham, and two experimental groups.
  - Dosing: The experimental groups received intraperitoneal injections of Carbaryl at doses of 10 and 30 mg/kg. The sham group received olive oil, and the control group received no injection.
  - Duration: Animals were treated for 35 days.
  - Endpoints Assessed: Testis weight, seminiferous tubule diameter, number of spermatogenic and Leydig cells (histological analysis), and serum levels of testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) (immunoassays).[3]
     [10]
- Study in Albino Rats (Rani et al., 2013):
  - Animals: Male albino rats were divided into three groups: control, low dose, and high dose.
  - Dosing: Carbaryl was administered orally at 100 mg/kg/day (low dose) and 200 mg/kg/day (high dose).



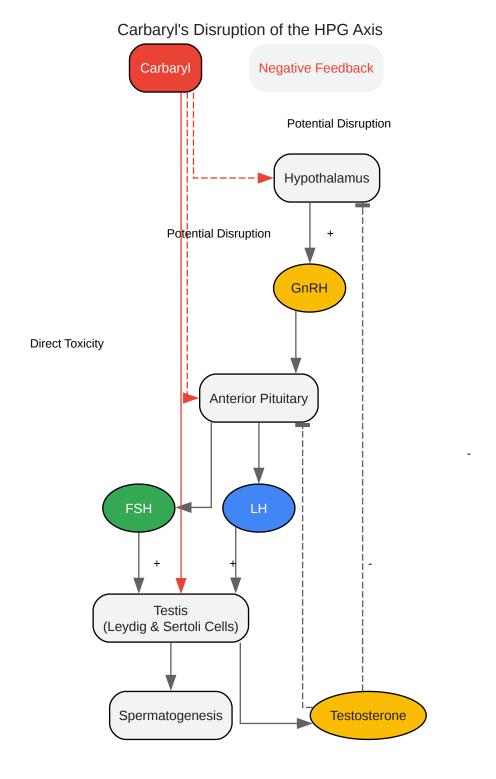




- Duration: 60 days.
- Endpoints Assessed: Sperm count (using a Neubauer chamber) and sperm motility (microscopic assay).[5]

**Carbaryl**'s toxicity to the male reproductive system is believed to be mediated through multiple pathways, including the disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis and direct effects on testicular cells.





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Carbaryl's impact on the male reproductive HPG axis.

The diagram above illustrates the potential points of interference of **Carbaryl** within the HPG axis. Studies suggest that **Carbaryl** can directly damage testicular cells, including Leydig cells



responsible for testosterone production.[1][3] This leads to reduced testosterone levels, which in turn can disrupt the negative feedback loop to the hypothalamus and pituitary gland, potentially explaining the observed increases in LH and FSH in some studies.[3]

#### **Effects on Female Reproductive System**

Research on the effects of **Carbaryl** on the female reproductive system is less extensive than on males, but available studies indicate potential for adverse effects.

Species	Dose/Exposur e	Duration	Key Findings	Reference
Rat	1.028, 5.140, and 25.704 mg/kg/day	30 days	Estrous Cycles: Fewer estrous cycles observed.	[11]
Rat (Multigenerationa I)	92.43 - 124.33 mg/kg (males), 110.78 - 135.54 mg/kg (females)	Two generations	Reproductive Effects: No adverse reproductive effects at the highest doses.	[12]

## **Developmental Toxicity**

**Carbaryl** has been shown to induce developmental toxicity, including teratogenicity and effects on fetal growth and survival, in various animal models.

### **Teratogenicity and Developmental Effects**



Species	Dose	Gestational Day(s) of Exposure	Key Findings	Reference
Mouse (Swiss albino)	100, 150, 200 mg/kg (gavage)	Day 8 or 12, or daily from day 6 to 15	Litter Size: Reduced. Fetal Resorption: Increased percentage. Fetal Weight: Reduced. Anomalies: Increased incidence of open eye, visceral abnormalities, and reduced ossification.	[13]
Rat	100 mg/kg (gavage)	3 months prior to and throughout gestation	Dam Weight Gain: Significant decrease. Implantations and Live Fetuses: Slight decrease.	[14]
Rat	Low to moderate daily doses	Throughout pregnancy	Fetal Weight: Reduced. Bone Ossification: Incomplete. Postnatal Survival: Fewer surviving pups.	[15]
Zebrafish (Danio rerio)	20 μg/mL	Embryonic development	Morphology: Changes in embryo size and	[2]







shape. Cardiac

Development:

Decreased heart

rate, defects in

cardiac looping.

Neurological

Development:

Significant

decrease in

spinal cord

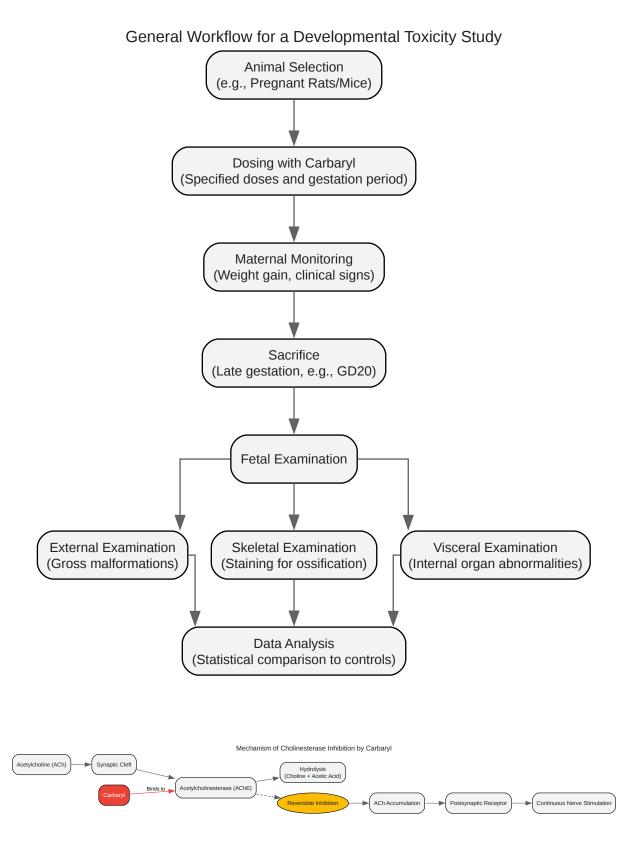
neurons. Cell

Death:

Increased.

- Teratogenicity Study in Mice (Mathur et al., 1991):
  - Animals: Groups of 10 pregnant Swiss albino mice.
  - Dosing: Carbaryl was administered by gavage at doses of 0, 100, 150, or 200 mg/kg body weight in corn oil.
  - Exposure Period: Single dose on day 8 or 12 of pregnancy, or daily doses from day 6 to 15.
  - Endpoints Assessed: Maternal toxicity (weight gain, mortality), fetal outcomes (litter size, resorptions, fetal weight), and fetal abnormalities (external, visceral, and skeletal).[13]
- Developmental Study in Rats (Lechner and Abdel-Rahman, 1984):
  - Animals: Pregnant rats.
  - Dosing: Carbaryl was administered daily by gavage at 0, 1, 10, and 100 mg/kg.
  - Exposure Period: 3 months prior to and throughout gestation.
  - Endpoints Assessed: Maternal weight gain, number of implantations, number of live fetuses, placental weight, and fetal malformations (external, skeletal, and visceral).[14]





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